![molecular formula C14H18Br2N2O4 B13367311 Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,4-dibromo-7,8-diazatricyclo[4220~2,5~]dec-9-ene-7,8-dicarboxylate is a complex organic compound with the molecular formula C16H18Br2O4 This compound is characterized by its unique tricyclic structure, which includes two bromine atoms and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反応の分析
Types of Reactions
Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can remove the bromine atoms or reduce the ester groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学的研究の応用
Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The bromine atoms and ester groups can participate in various chemical reactions, making the compound highly versatile in different contexts.
類似化合物との比較
Similar Compounds
Diethyl 7,8-diazatricyclo[4.2.2.0~2,5~]deca-3,9-diene-7,8-dicarboxylate: This compound lacks the bromine atoms but has a similar tricyclic structure and ester groups.
Dimethyl 3,4-dimethyltricyclo[4.2.2.0~2,5~]deca-3,9-diene-7,8-dicarboxylate: This compound has methyl groups instead of bromine atoms and ethyl esters.
Ethyl 3,4-dibromotricyclo[4.2.2.0~2,5~]deca-7,9-diene-7-carboxylate: This compound has a similar structure but with only one ester group.
Uniqueness
Diethyl 3,4-dibromo-7,8-diazatricyclo[4220~2,5~]dec-9-ene-7,8-dicarboxylate is unique due to the presence of both bromine atoms and ester groups in its tricyclic structure
特性
分子式 |
C14H18Br2N2O4 |
|---|---|
分子量 |
438.11 g/mol |
IUPAC名 |
diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.02,5]dec-9-ene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H18Br2N2O4/c1-3-21-13(19)17-7-5-6-8(18(17)14(20)22-4-2)10-9(7)11(15)12(10)16/h5-12H,3-4H2,1-2H3 |
InChIキー |
ITNNVRMPCOZLJK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2C=CC(N1C(=O)OCC)C3C2C(C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)
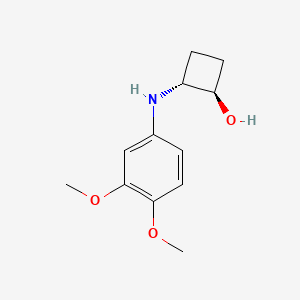
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367238.png)
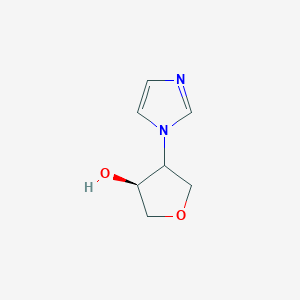
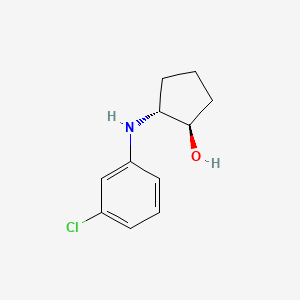
![2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367248.png)
![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
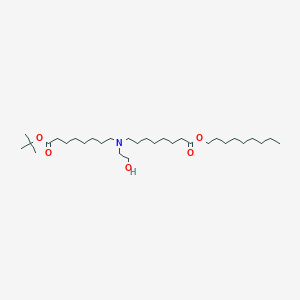
![6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367266.png)
![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)
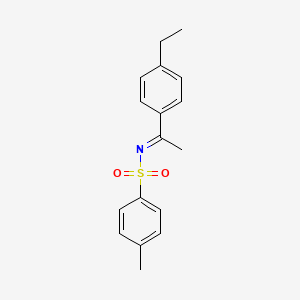
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
